Chitin Synthase Inhibition: Asperfuran is a Weak Inhibitor Compared to Nikkomycin Z and Polyoxin D
Asperfuran is a weak inhibitor of chitin synthase, with an IC50 of 300 µM . This contrasts sharply with potent chitin synthase inhibitors like nikkomycin Z, which inhibits *Candida albicans* Chs2 with an IC50 of 0.8 µM [1], and polyoxin D, which inhibits Chs1p with an IC50 of 88.6 µM [2]. Asperfuran is 375-fold less potent than nikkomycin Z and 3.4-fold less potent than polyoxin D. This weak enzymatic inhibition, combined with its potent morphological effects, suggests a unique mode of action that is not based on high-affinity enzyme blockade.
| Evidence Dimension | Inhibition of chitin synthase activity |
|---|---|
| Target Compound Data | IC50 = 300 µM |
| Comparator Or Baseline | Nikkomycin Z: IC50 = 0.8 µM (vs C. albicans Chs2); Polyoxin D: IC50 = 88.6 µM (vs Chs1p) |
| Quantified Difference | Asperfuran is 375-fold less potent than nikkomycin Z and 3.4-fold less potent than polyoxin D. |
| Conditions | Asperfuran: Enzyme from *Coprinus cinereus*. Nikkomycin Z: Enzyme from *Candida albicans*. Polyoxin D: Enzyme Chs1p. |
Why This Matters
This data differentiates Asperfuran as a research tool for studying weak, potentially non-competitive or allosteric chitin synthase modulation, distinct from high-affinity competitive inhibitors.
- [1] Kim MK, Park HS, Kim CH, Park HM, Choi W. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans. Yeast. 2002;19(4):341-9. View Source
- [2] Search IC50 Value. Polyoxin D IC50 for Chs1p. View Source
